Home > Products > Screening Compounds P31744 > 1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(pyridin-2-yl)piperidine-3-carboxamide
1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(pyridin-2-yl)piperidine-3-carboxamide - 1105213-24-8

1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(pyridin-2-yl)piperidine-3-carboxamide

Catalog Number: EVT-2800775
CAS Number: 1105213-24-8
Molecular Formula: C22H23N5O2
Molecular Weight: 389.459
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[6-(4-Butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471)

  • Compound Description: SAR216471 is a potent and selective P2Y12 receptor antagonist. [] It exhibits potent in vivo antiplatelet and antithrombotic activity. [] This compound is considered a potential backup for clopidogrel in the search for new reversible P2Y12 antagonists. []

N-(2-(6-(4-Ethylpiperazin-1-yl)pyridin-3-yl)propan-2-yl)-2-fluoro-9-oxo-9,10-dihydroacridine-3-carboxamide (BMS-566419)

  • Compound Description: BMS-566419 is a potent and novel acridone-based inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH). [] It demonstrates efficacy and good gastrointestinal tolerability when administered orally in a rat adjuvant arthritis model. []

N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617)

  • Compound Description: MK-8617 is a potent, selective, and orally bioavailable inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylases (PHD). [] It effectively stimulates erythropoiesis and elevates plasma EPO, circulating reticulocytes, and hemoglobin levels in preclinical animal models. []

5-(4-Methoxyphenyl)-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide

  • Compound Description: This compound features a pyrazole ring linked to both a pyridine ring and a methoxyphenyl ring. [] The crystal structure reveals that molecules form layers stabilized by N—H⋯O, N—H⋯S, and C—H⋯S hydrogen bonds, along with weak C—H⋯π and π–π interactions. []

3,4,5-Trimethoxy-N-(4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)benzamide

  • Compound Description: This compound is characterized by a central pyridine ring connected to a benzamide, a phenyl ring, and a 4-methoxyphenyl ring. [] Its crystal structure has been determined, but no biological activity is mentioned in the provided abstract. []

N-[(3R,6S)-6-(2,3-Difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)azepan-3-yl]-4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxamide (MK-0974)

  • Compound Description: MK-0974 is a potent and orally bioavailable calcitonin gene-related peptide (CGRP) receptor antagonist. [, , ] It demonstrates efficacy in preclinical models of migraine by blocking the effects of CGRP, a neuropeptide implicated in the pathophysiology of migraine headaches. [, , ]

N-((R)-3-(7-Methyl-1H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxamide (HTL22562)

  • Compound Description: HTL22562 is a potent and selective CGRP receptor antagonist. [] Its structure was determined in complex with the CGRP receptor at 1.6 Å resolution. [] The compound exhibits high potency, metabolic stability, and good solubility, making it suitable for various administration routes. []

N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide and Sulfonamide Derivatives

  • Compound Description: These compounds are derivatives of N-(3-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide and its corresponding sulfonamide analogs. [] They were evaluated for antimicrobial activity and displayed good to moderate activity against certain microorganisms. []

(2RS)-3-[(2RS)-2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl]-2-(pyridin-3-yl)thiazolidin-4-one

  • Compound Description: This compound is a thiazolidin-4-one derivative synthesized via a one-pot, three-component reaction. [] Its structure was confirmed by X-ray diffraction, revealing a chair conformation for the cyclohexane ring and intermolecular hydrogen bonds involving the hydroxyl group. []

2,4-Dimethyl-6-oxo-1,6-dihydropyridin-3-carboxamide Derivatives

  • Compound Description: These compounds are a series of derivatives based on 2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-carboxamide, featuring various O- and N-phenacyl substitutions. [] Their structures were elucidated using single crystal diffraction, revealing insights into their molecular conformations and intermolecular interactions. []

N-(Piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide ([18F]NIDA-42033)

  • Compound Description: [18F]NIDA-42033 serves as a potential PET radiotracer for studying CB1 cannabinoid receptors in the animal brain. [] It was synthesized by nucleophilic [18F] fluorination of the corresponding 4-bromopyrazole precursor. []

5-Chloro-N-(1-((3-chloropyridin-2-yl)oxy)propan-2-yl)-6-(difluoromethyl)pyrimidin-4-amine (HNPC-A9229)

  • Compound Description: HNPC-A9229 exhibits excellent fungicidal activity against Puccinia sorghi and Erysiphe graminis. [] It displays superior or comparable potency to commercial fungicides while possessing low toxicity to rats. []

4-Hydroxy-N-(pyridin-2-yl)-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides

  • Compound Description: This series of compounds represents unsubstituted 4-hydroxy-N-(pyridin-2-yl)-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides at position 1. [] These compounds were synthesized and evaluated for their analgesic properties. []

1-(3-Amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide

  • Compound Description: This compound is an indazole derivative that shows significant inhibitory activity against specific cancer cell lines. [] Its structure was confirmed by single crystal X-ray diffraction. []

(3S)-3-(Hydroxymethyl)-4-(5-methylpyridin-2-yl)-N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxamide (JTS-653)

  • Compound Description: JTS-653 acts as a highly potent and selective TRPV1 antagonist. [] It effectively blocks the activation of TRPV1 by capsaicin, protons, and heat. [] In vivo, JTS-653 prevents capsaicin-induced mechanical hyperalgesia and attenuates carrageenan-induced mechanical and thermal hyperalgesia. []

4-(Naphthalene-2-carboxamido)pyridin-1-ium thiocyanate–N-(pyridin-4-yl)naphthalene-2-carboxamide (1/1)

  • Compound Description: This compound exists as a salt with thiocyanate, and its crystal structure reveals partial protonation of the pyridine moiety. [] The structure exhibits N—H⋯N, N—H⋯S hydrogen bonding, and π–π stacking interactions. []
  • Compound Description: This compound features a pyridine ring substituted with a 4-methoxyphenyl group, a chloropropan-2-ol moiety, and an acrylonitrile group. [] Its crystal structure showcases a dihedral angle of 40.1(1)° between the pyridine and benzene rings, along with intermolecular O—H⋯N hydrogen bonds forming chains. []

4-Cyano-N-(2-(4,4-dimethyl-1-ene-1-yl)-6-(2,2,6,6-tetramethyl-tetrahydronaphthalene-2H-pyran-4-yl)pyridin-3-yl)-1H-imidazole-2-carboxamide

  • Compound Description: This compound has been investigated as a potential treatment for Hodgkin's lymphoma. [] It can be administered as a monotherapy or in combination with other chemotherapeutic agents. []
  • Compound Description: This compound is a 2-methoxy-substituted pyrazolo[3,4-b]pyridine derivative. [, ] Unlike its 4-methyl and 4-chloro analogs, its thiophene ring does not exhibit disorder, while its –CF3 group shows disorder. [] The absence of disorder in the thiophene ring facilitates C—H⋯O hydrogen bonding, leading to a C(5) chain graph-set motif. []

1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide

  • Compound Description: This compound is a potent and orally available glycine transporter 1 (GlyT1) inhibitor. [] It shows a favorable pharmacokinetic profile and increases cerebrospinal fluid (CSF) glycine concentration in rats. []

2-Amino-6-fluoro-N-(5-fluoro-4-(4-(4-(oxetan-3-yl)piperazin-1-carbonyl)piperidin-1-yl)pyridin-3-yl)pyrazolo[1,5-α]pyrimidine-3-carboxamide

  • Compound Description: This compound is an inhibitor of ATR kinase. []

N-[2-(4-Hydroxyphenylamino)pyridin-3-yl]-4-methoxybenzenesulfonamide (ABT-751) Tricyclic Analogues

  • Compound Description: These compounds are tricyclic analogs of ABT-751, which is a known antimitotic and antivascular agent. [] These analogs include benzopyridothiadiazepine and benzopyridooxathiazepine derivatives modified to generate potent tubulin polymerization inhibitors. []
  • Compound Description: This series of compounds consists of 3-(3-chloro)-2-(2-oxido)-(4-substituted phenyl)-ureido-benzo[d][1,3,2]dioxaphosphol-5-yl-4-oxoazetidin-1-yl)thiophene-2-carboxamides and related carbamoyl thiophene derivatives. [] These compounds have been synthesized and characterized using spectroscopic techniques and elemental analysis. []

1-(1-((5-Nitrobenzo[d]oxazol-2-yl)methyl)-6-oxido-4,8-dihydro-1H-[1,3,2]dioxaphosphepino[5,6-c]pyrazol-6-yl)-3-(phenyl/p-tolyl/4-methoxyphenyl/4-chlorophenyl)ureas and Related Carboxamides

  • Compound Description: This group includes 1-(1-((5-nitrobenzo[d]oxazol-2-yl)methyl)-6-oxido-4,8-dihydro-1H-[1,3,2]dioxaphosphepino[5,6-c]pyrazol-6-yl)-3-(phenyl/p-tolyl/4-methoxyphenyl/4-chlorophenyl)ureas and corresponding carboxamide analogs. [] These compounds were synthesized via condensation reactions and characterized. []

(1S,4S)-2,2-Dimethyl-5-(6-phenylpyridazin-3-yl)-5-aza-2-azoniabicyclo[2.2.1]heptane ([H]A-585539)

  • Compound Description: [H]A-585539 is a novel, high-affinity agonist radioligand for the α7 nicotinic acetylcholine receptor (nAChR). [] It displays excellent binding characteristics in both rodent and human brain tissues. [] [H]A-585539 is a valuable tool for characterizing α7 nAChRs, which are potential therapeutic targets for cognitive deficits in neuropsychiatric and neurodegenerative disorders. []

1-(Methyl 2-O-benzyl-4,6-O-benzylidene-3-deoxy-α-D-altropyranosid-3-yl)but-3-yn-2-one Derivatives

  • Compound Description: This family of compounds encompasses a series of derivatives derived from 1-(methyl 2-O-benzyl-4,6-O-benzylidene-3-deoxy-α-D-altropyranosid-3-yl)but-3-yn-2-one. [] These derivatives include triazolo[1,5-a]pyrimidines, pyrazolo[1,5-a]pyrimidines, substituted nicotinonitriles, and a benz[4,5]imidazo[1,2-a]pyridine-4-carbonitrile, synthesized via various reactions with the starting but-3-yn-2-one derivative. []

(1-Azabicyclo[3.3.1]non-4-yl)-[N-(indol-5-yl)heteroaryl]amines

  • Compound Description: These compounds represent a class of cholinergic ligands that target nAChRs. [] They are under investigation as potential treatments for psychotic and neurodegenerative disorders. [] The compounds feature an (1-azabicyclo[3.3.1]non-4-yl) moiety linked to an indolyl-substituted heteroaryl ring, with various substitutions possible on the indole and heteroaryl moieties. []

6-Methyl-4-(3-phenylpyridin-4-ylmethanone-1H-pyrazol)-2-thio-N-substituted Phenyl Pyrimide-5-carboxamide Derivatives

  • Compound Description: This series of compounds, 6-methyl-4-(3-phenylpyridin-4-ylmethanone-1H-pyrazol)-2-thio-N-substituted phenyl pyrimide-5-carboxamide derivatives, were synthesized using a Biginelli reaction approach. [] They were characterized using spectroscopic techniques such as IR, 1H NMR, and mass spectroscopy. []
  • Compound Description: These compounds are a series of methanone derivatives, synthesized and characterized using spectroscopic techniques and single crystal X-ray diffraction. [] They showcase diverse supramolecular architectures influenced by various intermolecular interactions like hydrogen bonding and π-π interactions. []

6-Methyl-2-oxo-N-(4-(piperidin-1-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide Derivatives

  • Compound Description: These compounds are Biginelli dihydropyrimidines synthesized and screened for antimicrobial, antifungal, and antimalarial activities. [] Their structures were confirmed by spectroscopic analysis. []

(3S)-3-Cyclopropyl-3-(2-((1-(2-((2,2-dimethylpropyl)(6-methylpyridin-2-yl)carbamoyl)-5-methoxyphenyl)piperidin-4-yl)methoxy)pyridin-4-yl)propanoic Acid (SCO-267)

  • Compound Description: SCO-267 is an orally available, potent GPR40 full agonist. [] It demonstrates efficacy in preclinical diabetic rat models by effectively stimulating insulin and GLP-1 release, leading to improved glucose tolerance. [] This compound represents a potential therapeutic approach for treating type 2 diabetes mellitus by targeting the GPR40 receptor. []

N-(Substituted phenyl)-2-methyl-4-(2-(6-oxo-1-phenyl-1,6-dihydro-[2,3'-bipyridin]-5-yl)phenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide Derivatives

  • Compound Description: These are novel N-(substituted phenyl)-2-methyl-4-(2-(6-oxo-1-phenyl-1,6-dihydro-[2,3'-bipyridin]-5-yl)phenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide derivatives synthesized via cyclocondensation reactions. [] The structures of these pyrimidobenzimidazoles were confirmed through various spectroscopic methods including MASS, IR, and 1H NMR, along with elemental analysis. []

3-(3-Methyl-isoxazolo[4,5-b]pyridin-N-oxide-6-yl)chromen-2-ones and their Deoxygenated Derivatives

  • Compound Description: This series involves 3-(3-methyl-isoxazolo[4,5-b]pyridin-N-oxide-6-yl)chromen-2-ones and their corresponding deoxygenated pyridines. [] They were synthesized from 3,5-dimethyl-4-nitroisoxazole and various substituted 3-acetyl-2-oxo-2H-chromenes. []

5-Methoxy-N-(3-methoxy-4-(2-(pyridin-3-yl)ethoxy)phenyl)-2,2-dimethyl-2H-chromene-6-carboxamide (NCT-80)

  • Compound Description: NCT-80 is a novel C-terminal heat shock protein 90 (Hsp90) inhibitor that demonstrates potent antitumor activity. [] It effectively overcomes drug resistance mediated by the STAT3-Wnt-β-catenin signaling pathway and exhibits lower toxicity compared to other Hsp90 inhibitors. [] NCT-80 disrupts the interaction between Hsp90 and STAT3, leading to STAT3 degradation and ultimately inhibiting cancer cell growth. []

3-Amino-6-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-N-(pyridin-3-yl)pyrazine-2-carboxamide

  • Compound Description: This compound is a β-catenin agonist that acts as a glycogen synthase kinase 3 beta (GSK-3β) inhibitor. [] It has shown promise in enhancing fracture healing when delivered via peptide-functionalized nanoparticles. []

N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716)

  • Compound Description: SR141716 is a potent and selective inverse agonist/antagonist for the cannabinoid CB1 receptor. [, ] It exhibits high affinity for CB1 receptors, primarily interacting through steric interactions with its aromatic ring moieties. [, ] Conformational analysis and 3D-QSAR studies suggest that specific conformers and electrostatic interactions contribute to its antagonist activity. [, ]
Overview

1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(pyridin-2-yl)piperidine-3-carboxamide is a complex organic compound characterized by its intricate molecular structure, which includes multiple functional groups and rings. This compound falls under the category of piperidine derivatives, which have garnered attention in medicinal chemistry for their diverse biological activities.

Source

The compound's IUPAC name is derived from its structural components, which include a pyridazin-3-yl ring, a piperidine ring, and a methoxyphenyl group. Its molecular formula is C23H25N5O2, and it has a molecular weight of 403.5 g/mol. The compound is cataloged under the CAS number 1105213-12-4, indicating its recognition in chemical databases such as PubChem and BenchChem.

Classification

This compound is classified as an organic heterocyclic compound due to the presence of nitrogen-containing rings (pyridazine and piperidine). It is particularly notable for its potential applications in pharmaceuticals, particularly as an enzyme inhibitor or receptor modulator.

Synthesis Analysis

Methods

The synthesis of 1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(pyridin-2-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. While specific synthetic routes for this compound are not widely documented, similar compounds are often synthesized through multicomponent condensation reactions and transition metal-catalyzed processes such as the Suzuki–Miyaura coupling reaction.

Technical Details

  1. Multicomponent Reactions: These reactions allow for the simultaneous formation of multiple bonds, leading to complex structures in fewer steps.
  2. Suzuki–Miyaura Coupling: This method involves the coupling of boronic acids with aryl halides in the presence of palladium catalysts, facilitating the formation of carbon-carbon bonds under mild conditions.
Molecular Structure Analysis

The molecular structure of 1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(pyridin-2-yl)piperidine-3-carboxamide features several key components:

  • Pyridazine Ring: A six-membered heterocyclic ring containing two nitrogen atoms.
  • Piperidine Ring: A saturated six-membered ring containing one nitrogen atom.
  • Methoxyphenyl Group: A phenyl ring substituted with a methoxy group (–OCH₃).
Chemical Reactions Analysis

Reactions

1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(pyridin-2-yl)piperidine-3-carboxamide can undergo various chemical reactions due to its functional groups:

  1. Oxidation: This may involve converting the amine group to a carbonyl or carboxylic acid group using oxidizing agents like potassium permanganate.
  2. Reduction: Reduction can transform carbonyl groups to alcohols using reducing agents such as lithium aluminum hydride.
  3. Substitution Reactions: The nitrogen atoms in the piperidine or pyridine rings can participate in nucleophilic substitution reactions.

Technical Details

Common reagents and conditions for these reactions include:

  1. Oxidation: Potassium permanganate in acidic or basic medium.
  2. Reduction: Lithium aluminum hydride in anhydrous ether.
  3. Substitution: Nucleophiles like sodium methoxide in methanol.
Mechanism of Action

While specific mechanisms for this compound are not fully elucidated, compounds with similar structures have been studied for their pharmacological properties. Notably, pyridazine derivatives have been recognized as potential inhibitors of phosphodiesterase enzymes, which play crucial roles in cellular signaling pathways.

Process and Data

Phosphodiesterases regulate levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), impacting various physiological processes including inflammation and neuronal signaling . The inhibition of these enzymes could lead to therapeutic effects in conditions such as depression and neurodegenerative diseases.

Physical and Chemical Properties Analysis

Physical Properties

  1. Melting Point: Data not available.
  2. Boiling Point: Data not available.
  3. Density: Data not available.

Chemical Properties

Chemical properties can include reactivity towards electrophiles and nucleophiles due to the presence of functional groups:

  1. Stability: Generally stable under standard laboratory conditions but may vary with specific substituents.
  2. Solubility: Likely soluble in organic solvents due to its hydrophobic aromatic groups.
Applications

1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(pyridin-2-y)piperidine-3-carboxamide has several potential applications in scientific research:

Scientific Uses

  1. Medicinal Chemistry: Investigated as a scaffold for developing new pharmaceuticals targeting various diseases.
  2. Biochemical Research: Explored for its role as an enzyme inhibitor or receptor modulator.
  3. Material Science: Utilized in the creation of new materials with unique properties due to its complex structure.

Properties

CAS Number

1105213-24-8

Product Name

1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(pyridin-2-yl)piperidine-3-carboxamide

IUPAC Name

1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-pyridin-2-ylpiperidine-3-carboxamide

Molecular Formula

C22H23N5O2

Molecular Weight

389.459

InChI

InChI=1S/C22H23N5O2/c1-29-18-9-7-16(8-10-18)19-11-12-21(26-25-19)27-14-4-5-17(15-27)22(28)24-20-6-2-3-13-23-20/h2-3,6-13,17H,4-5,14-15H2,1H3,(H,23,24,28)

InChI Key

FCXWCDVTOZWLPC-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCCC(C3)C(=O)NC4=CC=CC=N4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.